
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:5 in which the acyl groups at positions 1 and 2 are hexadecanoyl and (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl respectively. It has a role as a mouse metabolite. It derives from a (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid and a hexadecanoic acid.
Applications De Recherche Scientifique
Lipid Phase Behavior and Membrane Properties
Phase Separation in Lipid Mixtures : A study on lipid mixtures, including 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, investigated phase separation in bilayers and monolayers, revealing significant implications for the structural and functional properties of cellular membranes (Dumaual, Jenski, & Stillwell, 2000).
Membrane Molecular Order and Hydration : Another study compared the effect of unsaturated lipid chains on the dimensions, molecular order, and hydration of membranes. It found that the inclusion of polyunsaturated chains like those in 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z-docosapentaenoyl)-sn-glycero-3-phosphocholine significantly influences these properties (Binder & Gawrisch, 2001).
Synthesis and Chemical Analysis
Arsenic-Containing Phosphatidylcholines Synthesis : A study disclosed the synthesis of arsenic-containing phosphatidylcholines, including compounds structurally related to this compound, for exploring their biological and toxicological properties (Guttenberger et al., 2017).
High-Performance Liquid Chromatography and Mass Spectrometry : Research involving high-performance liquid chromatography and mass spectrometry of unusual branched and unsaturated phospholipids, including those related to this compound, has been pivotal in understanding their structural characteristics (Dasgupta et al., 1987).
Biological and Pharmacological Functions
Cell Proliferation Inhibition : A study synthesized and characterized a lipophilic phosphatidylcholine containing docosahexaenoic acid and methotrexate, structurally related to this compound, demonstrating its potential in inhibiting cell proliferation and suggesting its use in cancer chemotherapy (Zerouga, Stillwell, & Jenski, 2002).
Structural Analysis of Lipid Bilayers : The structural analysis of polyunsaturated fatty acid-containing phospholipid bilayers, similar to those containing this compound, has been conducted to understand their impact on membrane properties and potentially on membrane protein functions (Marquardt et al., 2020).
Propriétés
Formule moléculaire |
C46H82NO8P |
|---|---|
Poids moléculaire |
808.1 g/mol |
Nom IUPAC |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h14,16,20-21,23-24,27,29,33,35,44H,6-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3/b16-14-,21-20-,24-23-,29-27-,35-33-/t44-/m1/s1 |
Clé InChI |
MWXAIAMSOXOQJK-JIXVGTEKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



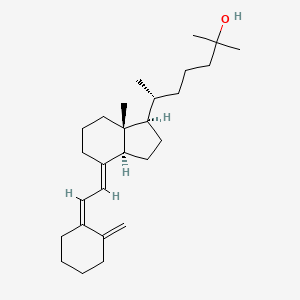



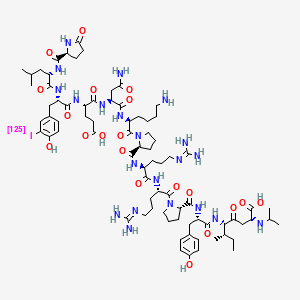

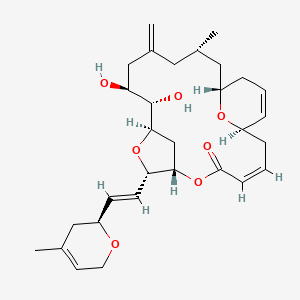
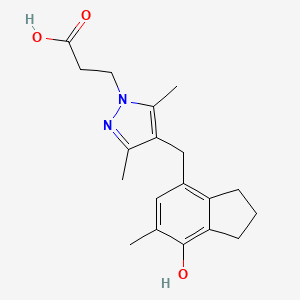

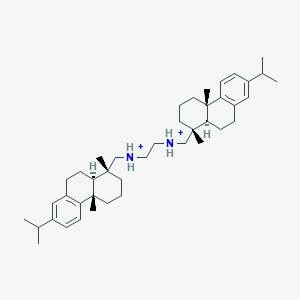
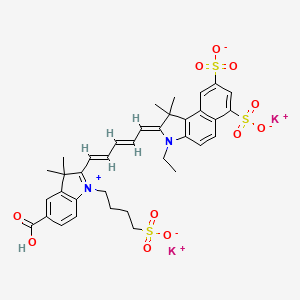
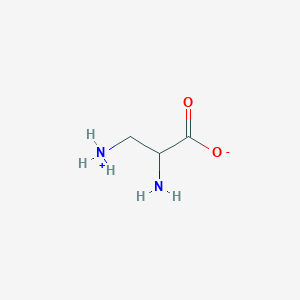
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)
